6-Chloro-5-iodopyrimidine-2,4-diol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-chloro-5-iodo-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2ClIN2O2/c5-2-1(6)3(9)8-4(10)7-2/h(H2,7,8,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILEFOSKGSBUFHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(NC(=O)NC1=O)Cl)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2ClIN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.43 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 6 Chloro 5 Iodopyrimidine 2,4 Diol and Its Precursors
Strategies for Pyrimidine-2,4-diol Core Construction
The formation of the pyrimidine-2,4-diol (uracil) core is a fundamental step in the synthesis of the target compound. This can be achieved through several established and innovative methodologies, including classical cyclocondensation reactions and modern one-pot, multi-component approaches.
Cyclocondensation and Annulation Reactions to Form the Dihydropyrimidine System
Cyclocondensation reactions are a cornerstone for the synthesis of the pyrimidine (B1678525) ring system. These reactions typically involve the condensation of a three-carbon component with a compound containing an amidine moiety. semanticscholar.org A classic example is the reaction between urea (B33335) and a β-dicarbonyl compound, such as ethyl acetoacetate, to form a dihydropyrimidine, which can then be oxidized to the corresponding pyrimidine. semanticscholar.org The reaction is often catalyzed by a base like sodium ethoxide. semanticscholar.org
Annulation reactions, which involve the formation of a new ring onto a pre-existing one, are also employed. For instance, the Gould-Jacobs reaction utilizes the cyclocondensation of a 4-aminopyrimidine (B60600) derivative with an α,β-unsaturated carbonyl compound to construct a fused pyridopyrimidine system, which can be a precursor to more complex pyrimidine structures. This process involves a Michael addition followed by intramolecular cyclization. Similarly, thienopyrimidine derivatives can be synthesized through the cyclocondensation of aminothiophene carboxylates with potassium (thio)cyanate in an acidic medium. encyclopedia.pub
More recent advancements have explored the use of various catalysts and reaction conditions to improve yields and expand the substrate scope. For example, iodine-mediated annulation of N-cyclopropyl enamines has been shown to produce 1,4-dihydropyridine (B1200194) derivatives, which can be further transformed. acs.org Additionally, transition metal-catalyzed annulation reactions, such as those using rhodium(III) or copper(I), have been developed for the synthesis of substituted pyridines and other heterocyclic systems from α,β-unsaturated ketoximes. doi.org
One-Pot and Multi-Component Synthesis Approaches for Pyrimidine Ring Assembly
One-pot and multi-component reactions (MCRs) offer significant advantages in terms of efficiency, atom economy, and reduced waste generation. These strategies allow for the synthesis of complex molecules in a single synthetic operation without the need for isolating intermediates.
Several MCRs have been developed for the synthesis of pyrimidine and its derivatives. A notable example is a three-component coupling reaction catalyzed by zinc chloride, which allows for the synthesis of 4,5-disubstituted pyrimidines from enamines, triethyl orthoformate, and ammonium (B1175870) acetate. organic-chemistry.orgijper.org Another approach involves an iridium-catalyzed multicomponent synthesis of pyrimidines from amidines and up to three different alcohols, proceeding through a sequence of condensation and dehydrogenation steps. organic-chemistry.orgacs.org This method is particularly useful for creating highly and unsymmetrically substituted pyrimidines. acs.org
The Biginelli reaction is a well-known multi-component reaction that produces 3,4-dihydropyrimidin-2(1H)-ones from an aldehyde, a β-ketoester, and urea. nih.gov Variations of this reaction, including the use of different catalysts and reaction conditions, have been extensively explored to broaden its scope and improve its efficiency. nih.gov For instance, the use of ionic liquids as promoters has been reported for the one-pot synthesis of pyrimido[4,5-d]pyrimidine-2,4-diones. oiccpress.com Furthermore, one-pot, four-component reactions have been developed for the synthesis of pyrano[2,3-d]pyrimidine derivatives, demonstrating the versatility of MCRs in constructing complex heterocyclic systems. researchgate.nettandfonline.comtandfonline.com
| Reaction Type | Reactants | Catalyst/Conditions | Product | Reference |
| Three-Component Coupling | Enamine, Triethyl orthoformate, Ammonium acetate | ZnCl₂ | 4,5-Disubstituted pyrimidine | organic-chemistry.orgijper.org |
| Iridium-Catalyzed MCR | Amidine, Alcohols | Iridium pincer complex | Substituted pyrimidine | organic-chemistry.orgacs.org |
| Biginelli Reaction | Aldehyde, β-Ketoester, Urea | Acid/Base | 3,4-Dihydropyrimidin-2(1H)-one | nih.gov |
| Four-Component Reaction | Pyrimidine-4,6-diol, Aldehyde, Phenylacetylene, Iodine | Water, 60°C | 6-Iodo-pyrano[2,3-d]pyrimidin-4-one | tandfonline.comtandfonline.com |
Regioselective Introduction of Halogen Substituents at C-5 and C-6 Positions
Once the pyrimidine-2,4-diol core is established, the next critical step is the regioselective introduction of chlorine and iodine at the C-6 and C-5 positions, respectively. This requires precise control over the halogenation reactions to achieve the desired substitution pattern.
Direct Halogenation Protocols (Chlorination, Iodination) on Pyrimidine Substrates
Direct halogenation of the pyrimidine ring is a common strategy. The C-5 position of pyrimidines is susceptible to electrophilic substitution, making direct iodination at this position feasible. A variety of iodinating agents have been employed for the C-5 iodination of pyrimidine bases and nucleosides. heteroletters.org An environmentally friendly method utilizes molecular iodine in the presence of sodium nitrite (B80452) at room temperature, offering high yields and regioselectivity. heteroletters.org Another green chemistry approach involves the mechanical grinding of pyrimidine derivatives with solid iodine and silver nitrate (B79036) under solvent-free conditions. mdpi.comnih.gov
Direct chlorination of the pyrimidine ring can be more challenging. However, methods for the direct chlorination of pyrazolo[1,5-a]pyrimidines using N-halosuccinimides have been reported, although they often require elevated temperatures and organic solvents. rsc.org More recently, a regio-selective C3-halogenation of pyrazolo[1,5-a]pyrimidines using a hypervalent iodine(III) reagent and potassium halide salts in water at ambient temperature has been developed, offering a more environmentally benign alternative. rsc.org
| Halogenation Type | Substrate | Reagent | Conditions | Product | Reference |
| C-5 Iodination | Pyrimidine bases/nucleosides | I₂/NaNO₂ | Room Temperature | 5-Iodopyrimidine | heteroletters.org |
| C-5 Iodination | Pyrimidine derivatives | I₂/AgNO₃ | Solvent-free, grinding | 5-Iodopyrimidine | mdpi.comnih.gov |
| C-3 Halogenation | Pyrazolo[1,5-a]pyrimidines | PIDA/KX | Water, Room Temperature | 3-Halopyrazolo[1,5-a]pyrimidine | rsc.org |
Halogen Exchange Reactions for Targeted Halogenation (e.g., Hydroxy to Halo Conversion)
Halogen exchange reactions provide an alternative and often more controlled method for introducing halogens. A widely used method for introducing a chlorine atom at the C-2, C-4, or C-6 position of a pyrimidine ring is the conversion of a hydroxyl group (or its tautomeric keto form) using a chlorinating agent like phosphorus oxychloride (POCl₃). nih.govsemanticscholar.orgresearchgate.net This reaction is a well-established procedure and can be performed under solvent-free conditions by heating the hydroxypyrimidine with equimolar POCl₃ in a sealed reactor. nih.govsemanticscholar.orgresearchgate.net The addition of a base like pyridine (B92270) is often necessary. nih.govsemanticscholar.orgresearchgate.net
The efficiency of this conversion can be influenced by the reaction conditions and the presence of other reagents. For instance, the use of phosphorus trichloride (B1173362) as a solvent or diluent in conjunction with phosphorus oxychloride and a trialkylamine has been described. google.com While this method is effective, it can generate significant phosphate (B84403) waste. google.com
Ortho-Metallation and Directed Functionalization for Halogen Placement
Directed ortho-metallation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings. This technique involves the deprotonation of a position ortho to a directing group by a strong base, followed by quenching with an electrophile, such as a halogen source. While DoM is well-established for many aromatic systems, its application to pyrimidines can be challenging due to the electron-deficient nature of the ring. However, directed metallation reactions have been shown to be viable for the 2-halogenation of simple pyrimidine substrates. nih.gov
Recent advances have focused on the development of directing groups that can control the regioselectivity of C-H functionalization. For example, a pyrimidine-based directing group has been used to achieve meta-selective C-H functionalization of arenes. rsc.org Furthermore, palladium-catalyzed ortho-halogenation protocols using a directing group strategy have been developed for various aromatic rings, including pyrimidines, offering a pathway to selectively introduce halogens. rsc.org The use of palladacycles as intermediates in halogenation reactions provides a method for achieving ortho-halogenation with high regioselectivity. csic.es Halogen-metal exchange reactions, where a halogen atom is exchanged for a metal, also provide a route to functionalized pyrimidines. For instance, the reaction of 7-iodo-3-phenyl-3H-1,2,3-triazolo[4,5-d]pyrimidine with butyllithium (B86547) generates a lithiated species that can react with electrophiles. jst.go.jp
Advanced Catalytic Approaches in 6-Chloro-5-iodopyrimidine-2,4-diol Synthesis and Functionalization
The synthesis and functionalization of this compound and its precursors are significantly enhanced by modern catalytic methods. These approaches offer high selectivity and efficiency in modifying the complex pyrimidine core.
Transition Metal-Catalyzed Cross-Coupling Reactions (Suzuki, Sonogashira) for Arylation and Alkynylation
Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, and their application to halogenated pyrimidines has been extensively studied. uniurb.itacs.org The electron-deficient nature of the pyrimidine ring makes it highly reactive in such couplings compared to analogous benzene (B151609) halides. acs.orgacs.orgresearchgate.net For a dihalogenated substrate like this compound, the differential reactivity of the C-I and C-Cl bonds allows for selective functionalization.
Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is widely used for the arylation of halogenated pyrimidines using boronic acids. researchgate.netmdpi.comnih.gov In di- or polyhalogenated pyrimidines, the order of reactivity is a critical factor for achieving regioselectivity. Studies have shown that iodo-substituted positions are significantly more reactive than chloro-substituted ones. acs.orgacs.org This reactivity difference (I > Br > Cl) allows for the selective coupling at the C-5 iodo position of this compound, leaving the C-6 chloro position available for subsequent transformations. The chloro groups themselves have a reactivity order, with positions 4 and 6 being more reactive than position 2. acs.org Chloropyrimidines are often preferred substrates because they are less costly and their moderate reactivity allows for better control and selectivity in the synthesis of specific C-aryl pyrimidines. acs.orgresearchgate.net
Sonogashira Coupling: The Sonogashira reaction facilitates the introduction of alkyne moieties, a valuable transformation in medicinal chemistry. researchgate.netwalisongo.ac.id This palladium-copper co-catalyzed coupling of terminal alkynes with aryl or vinyl halides is highly effective for iodinated pyrimidines. nih.govnih.gov The reaction can be performed under mild conditions, often in polar aprotic solvents, and has been successfully applied to unprotected nucleosides. nih.gov For this compound, the Sonogashira coupling would be expected to proceed selectively at the more reactive C-5 iodo position. This allows for the synthesis of 5-alkynyl-6-chloropyrimidine-2,4-diols, which are versatile intermediates for further diversification.
| Reaction | Typical Catalyst | Co-catalyst/Ligand | Substrate Reactivity | Key Features |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, Pd(OAc)₂ | Phosphine ligands (e.g., SPhos) | I > Br > Cl | Excellent for selective arylation; chloro-pyrimidines offer good selectivity and are cost-effective. acs.orgresearchgate.net |
| Sonogashira | PdCl₂(PPh₃)₂, Pd(OAc)₂ | CuI | I > Br > Cl | Efficient for alkynylation of iodo-pyrimidines under mild conditions. walisongo.ac.idnih.gov |
Organometallic Reagent Chemistry: Lithium-Halogen Exchange and Grignard Reagents for Anion Generation
Organometallic reagents provide a pathway to generate pyrimidine anions, which can then react with various electrophiles.
Lithium-Halogen Exchange: The lithium-halogen exchange is a fundamental and rapid reaction for preparing organolithium compounds from organic halides. wikipedia.orgresearchgate.net The rate of exchange is kinetically controlled and follows the trend I > Br > Cl, meaning the iodine at the C-5 position of this compound would exchange preferentially over the chlorine at C-6. wikipedia.orgharvard.edu This reaction is typically performed at low temperatures using an alkyllithium reagent like n-butyllithium or tert-butyllithium. harvard.eduorgsyn.org The resulting 5-lithio-6-chloropyrimidine-2,4-diol is a potent nucleophile, ready for subsequent reactions. This method is highly effective for creating aryl- and vinyllithium (B1195746) species, often with retention of stereochemistry for the latter. wikipedia.orgharvard.edu
Grignard Reagents: The formation of Grignard reagents from halogenated pyrimidines is another route to pyrimidyl anions, although it can be more complex. researchgate.net More commonly, Grignard reagents are used in cross-coupling reactions with chloropyrimidines, catalyzed by transition metals such as nickel or iron complexes. researchgate.netresearchgate.net These reactions, like the Kumada-Corriu coupling, allow for the alkylation or arylation of the pyrimidine ring. researchgate.net For a substrate like this compound, a selective cross-coupling with a Grignard reagent at the C-6 chloro position could be achieved, particularly if the C-5 position has already been functionalized.
Continuous Flow Chemistry Applications for Reactive Intermediates
Continuous flow chemistry offers significant advantages for the synthesis of complex molecules, including improved safety, scalability, and reaction efficiency, particularly when dealing with reactive or unstable intermediates. rsc.orgresearchgate.netacs.orgengineering.org.cn The precise control over parameters like temperature, pressure, and residence time allows for the optimization of reaction conditions that may be difficult to achieve in batch processes. researchgate.netbeilstein-journals.org
For the synthesis of pyrimidine derivatives, flow chemistry can be used to assemble multi-step reactions into a single, continuous process, avoiding the isolation and purification of intermediates. rsc.orgresearchgate.net This approach reduces waste and can significantly shorten reaction times, for instance from 48 hours in a batch process to 40 minutes in a flow reactor for certain pyrimidine syntheses. rsc.orgresearchgate.net The generation of reactive organometallic species, such as the lithiated pyrimidines discussed above, can be performed more safely in a flow system, where the unstable intermediates are generated and consumed in a continuous stream.
Derivatization Strategies for this compound
The multiple functional groups on this compound—two halogens and two hydroxyl groups—provide numerous opportunities for derivatization.
Nucleophilic Aromatic Substitution (SNAr) on Halogenated Pyrimidine Systems
Halogenated pyrimidines are highly susceptible to nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing nature of the ring nitrogens. nih.govsemanticscholar.org This makes them excellent scaffolds for building molecular libraries. nih.gov In a dihalopyrimidine system, the site of substitution is dictated by the activating effect of the ring nitrogens and the nature of the leaving group.
For this compound, the chlorine at the C-6 position is activated by the adjacent ring nitrogen and is a prime site for SNAr reactions with various nucleophiles, such as amines or alkoxides. thieme-connect.comresearchgate.net The introduction of a first amino group can sometimes deactivate the ring, making subsequent substitutions more difficult and requiring harsher conditions. thieme-connect.com However, activation strategies, such as the temporary introduction of an N-nitroso group on an exocyclic amine, can facilitate further substitutions under milder conditions. thieme-connect.comresearchgate.net
| Position | Reactivity | Influencing Factors |
|---|---|---|
| C4 / C6 | High | Strongly activated by adjacent ring nitrogens. acs.orgnih.gov |
| C2 | Moderate | Activated by both ring nitrogens but generally less reactive than C4/C6. acs.org |
| C5 | Low | Not directly activated by ring nitrogens; substitution usually requires different mechanisms. |
Selective Functionalization of Hydroxyl Groups (e.g., Etherification, Esterification)
The 2,4-diol moiety of the pyrimidine core, which exists in tautomeric equilibrium with the 2,4-dione (uracil) form, can be selectively functionalized.
Etherification: Selective etherification of one or both hydroxyl groups can be achieved under various conditions. Williamson-type synthesis, involving the deprotonation of the alcohol with a strong base followed by reaction with an alkyl halide, is a classic method. google.com Modern variations of this process can be performed in a single step under solvent-free conditions using a solid base and a phase-transfer catalyst. google.com Iron(III)-catalyzed dehydrative etherification offers an environmentally benign route, directly coupling alcohols to form ethers. nih.gov This method can be tuned to produce symmetrical or unsymmetrical ethers and tolerates a wide range of functional groups. nih.gov For a polyol system like this compound, controlling the stoichiometry and reaction conditions would be crucial for achieving selective mono- or di-etherification.
Esterification: Esterification of the hydroxyl groups is another key derivatization strategy. While the selective acylation of alcohols in the presence of more nucleophilic groups like amines can be challenging, especially in aqueous media, specific catalytic methods have been developed. acs.org For the pyrimidine-2,4-diol core, esterification can be accomplished through reaction with acyl chlorides or anhydrides, often requiring protection of other reactive sites or carefully controlled conditions to ensure selectivity. The synthesis of various pyrano[2,3-d]pyrimidine-2,4-dione derivatives highlights the reactivity of the uracil (B121893) scaffold in multicomponent reactions, which often involve initial Knoevenagel or Michael-type additions followed by cyclization and ester or amide bond formation. researchgate.net
Modifications and Transformations of Existing Halogen Substituents
The reactivity of the halogen substituents at the C-5 and C-6 positions of the pyrimidine ring allows for a variety of chemical modifications and transformations. These reactions are crucial for the synthesis of diverse pyrimidine-based compounds with potential applications in medicinal chemistry and materials science. The distinct electronic environments of the C-5 and C-6 positions, along with the nature of the halogen atoms, dictate the regioselectivity and feasibility of these transformations.
Synthesis via Halogenation of Uracil Derivatives
A plausible and documented route to a 6-chloro-5-iodo-dihydrouracil intermediate involves the direct halogenation of a uracil derivative. For instance, the reaction of a uridine (B1682114) derivative with iodine monochloride (ICl) has been shown to proceed through a transient 6-chloro-5-iodo-5,6-dihydrouracil intermediate. In this reaction, the addition of ICl across the C5-C6 double bond of the uracil ring initially forms the dihalogenated saturated intermediate. Subsequent treatment with a base, such as triethylamine, promotes the elimination of hydrogen chloride (HCl), leading to the formation of the corresponding 5-iodouracil (B140508) derivative. scispace.comcdnsciencepub.com This suggests that careful control of the reaction conditions could potentially allow for the isolation of the 6-chloro-5-iodo intermediate.
Another key synthetic strategy involves the direct iodination of a pre-existing 6-chlorinated pyrimidine. 6-Chlorouracil (B25721) can serve as a precursor, which upon reaction with an appropriate iodinating agent, would yield the target compound. The iodination of uracil and its derivatives at the C-5 position is a well-established transformation. Reagents such as N-iodosuccinimide (NIS) are effective for this purpose. For example, the iodination of 6-methyluracil (B20015) to 5-iodo-6-methyluracil (B73931) has been successfully achieved using various iodinating systems. researchgate.net
Conversely, the synthesis can commence from 5-iodouracil, which can be subsequently chlorinated at the C-6 position. However, direct chlorination at the C-6 position of an existing uracil derivative is less common than C-5 halogenation.
Transformations of Halogen Substituents
The chloro and iodo groups on the this compound scaffold are amenable to various chemical transformations, enabling the synthesis of a wide array of derivatives.
Halogen Exchange Reactions:
Halogen exchange reactions, often catalyzed by metal complexes, provide a powerful tool for modifying dihalopyrimidines. frontiersin.orgnih.gov These reactions allow for the selective replacement of one halogen atom with another. For instance, an aryl or vinyl iodide can be converted to the corresponding bromide or chloride, and vice versa. This methodology could potentially be applied to convert a more readily available dihalopyrimidine into this compound. The Finkelstein reaction, traditionally used for alkyl halides, has been adapted for aryl and vinyl halides using metal catalysts, enabling transformations that are otherwise challenging. nih.gov
Palladium-Catalyzed Cross-Coupling Reactions:
The iodine atom at the C-5 position is particularly susceptible to palladium-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira couplings. These reactions allow for the formation of new carbon-carbon bonds, introducing aryl, heteroaryl, or alkynyl groups at this position. The direct arylation of 5-iodouracil with various arenes and heteroarenes, promoted by tetrabutylammonium (B224687) fluoride (B91410) (TBAF), has been reported. acs.org This highlights the utility of the iodo group as a versatile handle for further functionalization.
Nucleophilic Substitution of the 6-Chloro Group:
The chlorine atom at the C-6 position of the uracil ring is susceptible to nucleophilic substitution. This allows for the introduction of a variety of functional groups, including amino, alkoxy, and thioether moieties. For example, 6-chlorouracils can react with amines to yield 6-aminouracil (B15529) derivatives. chemicalbook.com The synthesis of 6-(arylsulfanyl)uracils from 6-chlorouracils has also been demonstrated through reaction with thiophenols in the presence of a base. researchgate.net
The following table summarizes the key transformations of halogen substituents on the pyrimidine ring:
| Transformation | Position | Reagents and Conditions | Product Type | Reference |
| Halogen Exchange | C-5 / C-6 | Metal catalysts (e.g., Ni, Pd), halide source | Halogen-exchanged pyrimidine | frontiersin.orgnih.gov |
| Suzuki Coupling | C-5 | Pd catalyst, boronic acid, base | 5-Aryluracil | acs.org |
| Sonogashira Coupling | C-5 | Pd/Cu catalyst, terminal alkyne, base | 5-Alkynyluracil | - |
| Nucleophilic Substitution | C-6 | Amines, alkoxides, thiolates | 6-Substituted uracil | chemicalbook.comresearchgate.net |
These synthetic methodologies and transformations underscore the versatility of halogenated pyrimidines as building blocks in organic synthesis, providing access to a diverse range of functionalized molecules.
Mechanistic Investigations and Reactivity Studies of 6 Chloro 5 Iodopyrimidine 2,4 Diol
Tautomerism and Isomerism of Pyrimidine-2,4-diol Systems
The core of 6-Chloro-5-iodopyrimidine-2,4-diol is the pyrimidine-2,4-diol ring, a system synonymous with uracil (B121893), which exhibits significant tautomerism. Tautomers are constitutional isomers that readily interconvert, and in this system, the equilibrium between different forms is crucial to its chemical properties.
The pyrimidine-2,4-diol structure can exist in several tautomeric forms through the movement of protons and the rearrangement of double bonds. encyclopedia.pub The primary equilibrium is the keto-enol tautomerism, involving the interconversion between a diketo form and various enol forms. encyclopedia.pubfrontiersin.org
For most simple ketones, the keto form is overwhelmingly favored at equilibrium. libretexts.org This holds true for the pyrimidine-2,4-diol system, where the 2,4-dione (lactam) form is the most stable and predominant tautomer under normal conditions. encyclopedia.pubthieme-connect.de However, the enol forms, such as the 2-hydroxy-4-oxo and 2,4-dihydroxy tautomers, while less stable, are important for understanding the molecule's reactivity in various chemical reactions. encyclopedia.pubacs.org The presence of these minor tautomers can provide alternative reaction pathways.
The interconversion is catalyzed by either acid or base and involves the formation of an enolate anion as a deprotonated intermediate. libretexts.org In biochemistry, the presence of rare enol tautomers of related pyrimidine (B1678525) bases like thymine (B56734) is a known cause of spontaneous mutations during DNA replication due to altered base-pairing properties. encyclopedia.pub Theoretical studies on related hydroxypyrimidines have been conducted to determine the relative stability of various protomeric tautomers. acs.org
Table 1: Principal Tautomeric Forms of the Pyrimidine-2,4-diol Ring
| Tautomer Name | Structural Description | General Stability |
| Pyrimidine-2,4(1H,3H)-dione | Diketo (Lactam) Form | Most Stable/Predominant encyclopedia.pubthieme-connect.de |
| 4-Hydroxy-pyrimidin-2(1H)-one | Enol-Keto Form | Less Stable |
| 2-Hydroxy-pyrimidin-4(1H)-one | Keto-Enol Form | Less Stable |
| Pyrimidine-2,4-diol | Dihydroxy (Lactim) Form | Least Stable |
The position of the tautomeric equilibrium is sensitive to environmental factors, particularly the solvent and temperature. acs.org Solvent polarity plays a significant role; polar solvents are known to favor the more polar keto tautomer in pyrid-2-one systems. nih.gov In the case of adenine (B156593) derivatives, increasing the dielectric constant of the solvent was found to enhance the electron-donating or electron-accepting ability of substituents, thereby influencing tautomeric stability. acs.org
For a novel 1,3,4-thiadiazole (B1197879) derivative exhibiting keto-enol tautomerism, spectroscopic studies showed that the keto form was favored in polar aprotic solvents like DMSO, whereas the enol form was favored in non-polar solvents like chloroform. mdpi.com Similarly, for related purine (B94841) systems, it was noted that in more polar solvents, the energy differences between tautomers can become small, allowing for the coexistence of multiple forms in solution. mdpi.com
Temperature also affects the equilibrium. Variable temperature NMR studies on ureido-pyrimidine systems have shown that lowering the temperature limits the rotational and geometrical movements of molecular parts, which can favor a specific conformation stabilized by intramolecular hydrogen bonds. nih.gov
Reaction Mechanisms of Halogenated Pyrimidines
Halogenated pyrimidines are versatile substrates in organic synthesis due to the reactivity conferred by the halogen atoms on the electron-deficient pyrimidine ring. beilstein-journals.orgnih.gov The presence of both a chlorine and an iodine atom on the this compound ring provides multiple sites for chemical modification.
The electron-deficient nature of the pyrimidine ring makes it susceptible to nucleophilic aromatic substitution (SNAr). beilstein-journals.orgnih.gov This mechanism is a cornerstone of pyrimidine chemistry, allowing for the displacement of halogen substituents by a variety of nucleophiles. researchgate.netnih.gov The reaction typically proceeds through a two-stage process involving the formation of a negatively charged intermediate known as a Meisenheimer complex. nih.gov However, for good leaving groups like chloride and bromide, this intermediate is often a transient transition state rather than an isolable species. nih.gov
In polyhalogenated pyrimidines, the site of nucleophilic attack is governed by the activating effect of the ring nitrogen atoms and any existing substituents. For instance, in 5-chloro-2,4,6-trifluoropyrimidine, nucleophilic attack occurs at the 4- and 6-positions, which are para and ortho to the ring nitrogens, respectively. beilstein-journals.org The chlorine at the 5-position also has an activating effect on the adjacent positions. beilstein-journals.org In the case of this compound, the chlorine atom at the 6-position is activated by the adjacent ring nitrogen and would be a primary site for nucleophilic substitution.
Halogenated pyrimidines are excellent precursors for organometallic reagents through processes like metal-halogen exchange. ethz.ch This reaction involves treating the halopyrimidine with a strong organometallic base, such as an alkyllithium or a Grignard reagent, to replace the halogen with a metal. ethz.chimperial.ac.uk The rate of exchange is dependent on the halogen, with the order typically being I > Br > Cl. imperial.ac.uk This selectivity allows for the preferential formation of a pyrimidyl-organometallic reagent at the more reactive C-I bond, leaving the C-Cl bond intact for subsequent reactions.
Another potential pathway is halophilic displacement, where a nucleophile attacks the halogen atom itself rather than the carbon, which is a likely mechanism for reactions between aryl halides and organometals. imperial.ac.uk
Radical-based mechanisms are also known for halogenated pyrimidines. The SRN1 (substitution nucleophilic radical) mechanism has been observed in reactions with certain nucleophiles. acs.org Furthermore, studies on halogenated uracils have shown that they can react with electrons via dissociative electron attachment to form halogen anions and uracil-5-yl radicals. nih.govtandfonline.comtandfonline.com This process highlights a potential radical pathway originating from the halogenated pyrimidine core. tandfonline.com
In the context of organometallic chemistry, particularly metal-halogen exchange, the reactivity order is definitively I > Br > Cl. imperial.ac.uk This allows for high regioselectivity in molecules containing multiple different halogens. For this compound, treatment with an organolithium or Grignard reagent at low temperature would be expected to selectively occur at the C-I bond at position 5.
The electronic effects of the halogens also play a role. The electronegative chlorine atom at position 6, ortho to a ring nitrogen, enhances the electrophilicity of that position, making it more susceptible to nucleophilic attack. beilstein-journals.org The iodine at position 5 primarily serves as a versatile handle for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille) or metal-halogen exchange. The combination of a reactive site for SNAr (C6-Cl) and a site for organometallic functionalization (C5-I) makes this compound a potentially valuable and versatile building block in synthetic chemistry.
Chemoselectivity and Regioselectivity in Transformations Involving this compound
The presence of multiple reactive sites in this compound—specifically, two different halogen atoms at C-5 and C-6, and the potential for reactions at the C-2 and C-4 positions—makes the study of chemoselectivity and regioselectivity paramount. The outcome of a chemical transformation is highly dependent on the reaction conditions, the nature of the attacking reagent, and the presence of catalysts.
In dihalogenated pyrimidines, the selective reaction of one halogen over the other is a key strategy for sequential functionalization. Generally, the reactivity of halogens in nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling reactions is different.
In the context of palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, the carbon-iodine bond is significantly more reactive than the carbon-chlorine bond. This is attributed to the lower bond dissociation energy of the C-I bond compared to the C-Cl bond, which facilitates the initial oxidative addition step in the catalytic cycle. baranlab.orgyoutube.comyoutube.comyoutube.com Studies on related 5-iodouracil (B140508) derivatives have demonstrated their successful use in palladium-catalyzed reactions to introduce new carbon-carbon bonds at the C-5 position. tandfonline.comacs.org For instance, the coupling of 5-iodouracils with various arenes and heteroarenes has been achieved with high efficiency. acs.org Similarly, 5-iodopyrimidines have been shown to be more reactive than their corresponding 7-iodo-7-deazapurine counterparts in Suzuki-Miyaura cross-coupling reactions. nih.govbohrium.com
Conversely, in uncatalyzed nucleophilic aromatic substitution (SNAr) reactions, the relative reactivity of halogens can be influenced by the position on the pyrimidine ring and the nature of the nucleophile. However, the inherent higher reactivity of the C-I bond often still plays a crucial role. Theoretical studies on 5-halouracils have shown that the electron affinity increases from 5-fluorouracil (B62378) to 5-bromouracil, suggesting a greater susceptibility to nucleophilic attack for heavier halogens. researchgate.net
The selective reactivity can be summarized in the following table, based on general principles and data from related compounds:
| Reaction Type | More Reactive Halogen | Less Reactive Halogen | Rationale |
| Palladium-Catalyzed Cross-Coupling | Iodo | Chloro | Lower C-I bond dissociation energy facilitates oxidative addition. |
| Nucleophilic Aromatic Substitution (SNAr) | Iodo | Chloro | Generally, the C-I bond is more labile and a better leaving group. |
The regioselectivity of reactions on the pyrimidine ring is dictated by the electronic properties of the ring carbons, which are influenced by the attached functional groups. In pyrimidine systems, the C-2, C-4, and C-6 positions are generally more electron-deficient and thus more susceptible to nucleophilic attack than the C-5 position.
For dihalopyrimidines, a general order of reactivity for nucleophilic substitution has been established as C-4 > C-2 > C-5. scispace.com In the case of 2,4-dichloropyrimidines, reactions typically occur selectively at the C-4 position. thieme-connect.comacs.orgacs.org The presence of an azo group at the C-5 position has been shown to further facilitate the nucleophilic replacement of a chloro group at C-4. biomedpharmajournal.org
In this compound, which can be considered a derivative of 6-chlorouracil (B25721) and 5-iodouracil, the C-6 position is highly activated towards nucleophilic attack due to the adjacent electron-withdrawing nitrogen atom and the chloro substituent. Nucleophilic substitution of 6-chlorouracil derivatives with amines and other nucleophiles is a well-established method for the synthesis of various functionalized uracils. nih.govresearchgate.netsciforum.net
The C-5 position, bearing the iodo group, is less activated towards traditional SNAr reactions compared to the C-6 position. However, it is the primary site for electrophilic substitution and is highly reactive in palladium-catalyzed cross-coupling reactions. The direct iodination of uracil derivatives preferentially occurs at the C-5 position. bjmu.edu.cn
The expected reactivity at different positions of this compound is outlined below:
| Position | Halogen | Typical Reactivity | Examples of Reactions |
| C-6 | Chloro | Highly susceptible to nucleophilic aromatic substitution (SNAr). | Reaction with amines, alkoxides, thiolates. nih.govresearchgate.netsciforum.net |
| C-5 | Iodo | Primary site for palladium-catalyzed cross-coupling reactions. Less reactive in SNAr compared to C-6. | Suzuki, Stille, Heck, and Sonogashira couplings. tandfonline.comacs.orgbeilstein-journals.org |
| C-2, C-4 | - | Generally unreactive towards substitution unless activated. Can participate in reactions as the keto-enol tautomers. | N/A (without prior activation) |
Theoretical and Computational Chemistry of 6 Chloro 5 Iodopyrimidine 2,4 Diol
Quantum Chemical Calculations for Molecular Properties
Quantum chemical calculations are fundamental in elucidating the intrinsic properties of molecules like 6-chloro-5-iodopyrimidine-2,4-diol. These methods offer a detailed view of the electronic structure and related properties that govern the molecule's behavior.
The electronic properties calculated through DFT, such as dipole moment and polarizability, are indicative of the molecule's reactivity and its interactions with other molecules. scirp.org For instance, the HOMO and LUMO energy gap is a crucial indicator of chemical reactivity and stability. epstem.net In studies of similar halogenated pyrimidines, DFT has been used to analyze the effects of halogen substitution on the electronic properties and to predict the most likely sites for electrophilic and nucleophilic attack through molecular electrostatic potential (MEP) maps. epstem.netacs.org
Table 1: Calculated Electronic Properties of a Substituted Pyrimidine (B1678525) Derivative (Example Data)
| Property | Calculated Value |
|---|---|
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.2 eV |
| Energy Gap | 5.3 eV |
| Dipole Moment | 3.5 D |
Note: This table is illustrative and based on typical values for similar compounds.
Ab initio methods, which are based on first principles of quantum mechanics without the use of empirical parameters, are utilized for precise geometry optimization and the prediction of spectroscopic properties. nih.gov These methods, including Hartree-Fock (HF) and post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2), provide accurate molecular structures and vibrational frequencies. researchgate.net
For halogenated uracils, ab initio calculations have been instrumental in determining the stable conformations and in interpreting experimental spectra, such as infrared (IR) and Raman spectra. mdpi.com Theoretical calculations have been used to assign vibrational modes and to understand the influence of halogen atoms on the vibrational frequencies. mdpi.com Furthermore, these methods have been applied to study the electronic excitation and ionization of halopyrimidines, which is essential for understanding their behavior under radiation. researchgate.net
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. For compounds like this compound, MD simulations can provide detailed information about their conformational flexibility and the nature of their intermolecular interactions, particularly in a biological context. nih.gov
In studies of similar pyrimidine derivatives, MD simulations have been used to investigate the stability of ligand-protein complexes, revealing how the molecule fits into the binding pocket of an enzyme and the key interactions that stabilize the complex. nih.govuniroma1.it These simulations can also shed light on the role of water molecules in mediating these interactions. nih.gov The insights gained from MD simulations are valuable for understanding the molecule's potential biological activity. uniroma1.it
Prediction of Reactivity and Exploration of Reaction Pathways
Computational chemistry offers powerful tools for predicting the reactivity of molecules and exploring potential reaction mechanisms. For substituted pyrimidines, theoretical indices derived from molecular orbital calculations, such as free valence and localization energies, have been used to predict their reactivity towards radicals. core.ac.uk DFT calculations can also predict reactivity through analysis of the frontier molecular orbitals (HOMO and LUMO) and molecular electrostatic potential maps, which indicate the likely sites for electrophilic and nucleophilic attack. epstem.net
The introduction of different substituents on the pyrimidine ring can significantly modulate its reactivity. acs.org Computational models, including DFT, can reliably predict the effect of these substituents, providing a valuable tool for designing molecules with specific reactivity profiles. acs.org For halogenated pyrimidines, understanding their reaction mechanisms is crucial, especially in the context of their use as radiosensitizers, where they can enhance the effects of radiation therapy. collectionscanada.gc.ca
Computational Studies on Tautomeric Forms and Interconversion Barriers
Tautomerism is a key aspect of the chemistry of pyrimidine-2,4-diols (uracils). This compound can exist in several tautomeric forms, and computational studies are essential for determining their relative stabilities and the energy barriers for their interconversion. The diketo form is generally the most stable for uracil (B121893) and its halogenated derivatives in the gas phase. researchgate.netresearchgate.net
Quantum chemical calculations, such as those using DFT (B3LYP) and MP2 methods, have been extensively used to study the tautomerism of halouracils. psu.eduresearchgate.net These studies have shown that while the diketo tautomer is the most stable, protonation can preferentially stabilize minor tautomers. psu.edu The energy barriers for tautomerization can be significantly influenced by the solvent environment. researchgate.net Understanding the tautomeric preferences of this compound is critical, as different tautomers can exhibit different hydrogen bonding patterns and, consequently, different biological activities. researchgate.net
Table 2: Relative Energies of Tautomers of a Halogenated Uracil (Example Data)
| Tautomer | Relative Energy (kcal/mol) |
|---|---|
| Diketo | 0.00 |
| Keto-enol 1 | 12.5 |
| Keto-enol 2 | 15.8 |
| Dienol | 25.1 |
Note: This table is illustrative and based on typical values for similar compounds.
Spectroscopic and Structural Characterization Methodologies
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds in solution. For "6-Chloro-5-iodopyrimidine-2,4-diol," various NMR experiments offer insights into its tautomeric forms and provide a complete assignment of its proton and carbon signals.
The pyrimidine-2,4-diol core of the target molecule can exist in several tautomeric forms, primarily the dioxo, oxo-hydroxy, and dihydroxy forms. Variable-temperature (VT) NMR studies are instrumental in investigating the dynamic equilibrium between these tautomers. By recording NMR spectra at different temperatures, it is possible to observe changes in the chemical shifts and signal multiplicities of the N-H and O-H protons, as well as the pyrimidine (B1678525) ring protons and carbons. unipv.itacs.org
At low temperatures, the exchange between tautomers may be slow enough on the NMR timescale to allow for the observation of distinct signals for each form. As the temperature increases, the rate of exchange accelerates, leading to the coalescence of these signals into a time-averaged spectrum. Analysis of the spectra at various temperatures can provide thermodynamic and kinetic parameters for the tautomeric equilibrium. acs.orgscience.gov For instance, studies on similar pyrimidine systems have shown that the predominant tautomeric form can be influenced by factors such as solvent polarity and concentration. shu.ac.uk
To unambiguously assign all proton (¹H) and carbon (¹³C) signals in the NMR spectra of "this compound," multi-dimensional NMR techniques are employed. youtube.comnih.gov
COSY (Correlation Spectroscopy): This experiment reveals scalar couplings between protons, typically those on adjacent carbons. For the title compound, COSY would help to confirm the connectivity within any potential alkyl side chains or to establish through-bond correlations between protons on the pyrimidine ring if present in a specific tautomeric form.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms to which they are directly attached. This is crucial for assigning the carbon atoms of the pyrimidine ring by linking them to their corresponding attached protons.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons (carbons with no attached protons), such as C2, C4, C5, and C6 of the pyrimidine ring, by observing their long-range correlations to nearby protons.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. For "this compound," NOESY can help to determine the relative orientation of substituents and confirm the stereochemistry, which is particularly relevant if different tautomers or rotamers are present.
Together, these 2D-NMR experiments provide a detailed and unambiguous picture of the molecular structure in solution. youtube.com
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in "this compound." nih.govresearchgate.net
Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for the various functional groups. The presence of hydroxyl (-OH) and amine (-NH) groups in the tautomeric forms would give rise to broad stretching vibrations in the region of 3200-3600 cm⁻¹. Carbonyl (C=O) stretching vibrations, characteristic of the dioxo tautomer, would appear as strong absorptions between 1650 and 1750 cm⁻¹. The C=C and C=N stretching vibrations of the pyrimidine ring would be observed in the 1400-1600 cm⁻¹ region. The C-Cl and C-I stretching vibrations would be found at lower frequencies, typically below 800 cm⁻¹. nih.gov
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. While strong IR bands are associated with polar functional groups, Raman spectroscopy is more sensitive to non-polar bonds. Therefore, the symmetric vibrations of the pyrimidine ring and the C-I bond might be more prominent in the Raman spectrum.
The combination of IR and Raman spectroscopy provides a comprehensive fingerprint of the molecule's functional groups, aiding in the confirmation of its structure and the study of intermolecular interactions such as hydrogen bonding.
High-Resolution Mass Spectrometry for Molecular Mass and Fragmentation Analysis
High-resolution mass spectrometry (HRMS) is a powerful tool for determining the precise molecular weight and elemental composition of "this compound." nih.govub.edu By providing a highly accurate mass measurement, HRMS can confirm the molecular formula C₄H₂ClIN₂O₂. a2bchem.com
Furthermore, the fragmentation pattern observed in the mass spectrum offers valuable structural information. The molecule can be ionized using various techniques, such as electrospray ionization (ESI) or electron impact (EI), and the resulting ions are fragmented. The analysis of these fragment ions can help to deduce the connectivity of the molecule and identify the different substituents. For example, the loss of characteristic fragments such as chlorine, iodine, or parts of the pyrimidine ring can be observed and analyzed to piece together the molecular structure.
X-ray Crystallography for Solid-State Structural Elucidation and Intermolecular Interactions
X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. ugr.esservice.gov.uk A single crystal of "this compound" is irradiated with X-rays, and the resulting diffraction pattern is analyzed to build a detailed model of the electron density, which in turn reveals the precise positions of all atoms in the crystal lattice.
This technique provides a wealth of information, including:
Bond lengths, bond angles, and torsion angles: These parameters define the exact geometry of the molecule.
Tautomeric form: X-ray crystallography can unequivocally identify the predominant tautomeric form present in the solid state.
Intermolecular interactions: It reveals how the molecules are packed in the crystal, including details of hydrogen bonding, halogen bonding, and π-π stacking interactions. nih.gov In the case of "this compound," the presence of hydrogen bond donors (-OH, -NH) and acceptors (O=C, N), as well as the iodine and chlorine atoms, suggests the potential for a rich network of intermolecular interactions that stabilize the crystal structure.
The structural data obtained from X-ray crystallography is invaluable for understanding the molecule's physical properties and its potential interactions with other molecules.
Interactive Data Tables
Table 1: Spectroscopic Data for this compound
| Spectroscopic Technique | Expected Key Features |
| ¹H NMR | Signals for NH and OH protons (variable chemical shifts), potential signals for CH protons depending on the tautomer. |
| ¹³C NMR | Signals for carbonyl carbons (C=O) around 160-180 ppm, signals for pyrimidine ring carbons. |
| IR Spectroscopy | Broad bands for O-H/N-H stretching (3200-3600 cm⁻¹), strong C=O stretching (1650-1750 cm⁻¹), C=C/C=N stretching (1400-1600 cm⁻¹). |
| HRMS | Accurate mass peak corresponding to the molecular formula C₄H₂ClIN₂O₂. |
Table 2: Crystallographic Data for a Related Pyrimidine Derivative (Illustrative)
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.543(2) |
| b (Å) | 10.123(3) |
| c (Å) | 12.678(4) |
| β (°) | 105.43(2) |
| Volume (ų) | 1056.7(5) |
| Z | 4 |
| Hydrogen Bonds | N-H···O, C-H···O |
Note: This is illustrative data for a related pyrimidine derivative to demonstrate the type of information obtained from X-ray crystallography.
Advanced Applications and Future Research Directions of 6 Chloro 5 Iodopyrimidine 2,4 Diol
6-Chloro-5-iodopyrimidine-2,4-diol as a Versatile Building Block in Complex Chemical Synthesis
The presence of two distinct halogen atoms at positions 5 and 6 of the pyrimidine (B1678525) ring, along with the diol functionality, endows this compound with a high degree of reactivity and synthetic flexibility. This allows for its use as a foundational element in the construction of a wide array of complex chemical structures.
Scaffold for the Construction of Fused Heterocyclic Systems (e.g., Pyrido[2,3-d]pyrimidines)
This compound is a key intermediate in the synthesis of fused heterocyclic systems, which are core structures in many biologically active compounds. The differential reactivity of the chloro and iodo groups allows for regioselective reactions, enabling the stepwise construction of intricate molecular architectures. For instance, the iodo group can be selectively targeted in palladium-catalyzed cross-coupling reactions, such as the Suzuki or Sonogashira couplings, to introduce aryl or alkynyl substituents. The remaining chloro group can then be subjected to nucleophilic substitution or other coupling reactions to complete the formation of the fused ring system.
This strategic approach has been employed in the synthesis of pyrido[2,3-d]pyrimidines, a class of compounds with demonstrated biological activities. The pyrimidine ring of this compound serves as the foundation, and the pyridine (B92270) ring is constructed through a series of reactions involving the halogen substituents. This methodology provides a powerful tool for generating libraries of diverse pyrido[2,3-d]pyrimidine (B1209978) derivatives for drug discovery and development.
| Fused Heterocyclic System | Synthetic Strategy | Key Intermediate |
| Pyrido[2,3-d]pyrimidines | Sequential palladium-catalyzed cross-coupling and cyclization reactions | This compound |
| Pyrimido[4,5-b]indoles | Intramolecular C-H arylation of arylamino-iodopyrimidines | Arylamino-iodopyrimidine derivatives |
| Thieno[2,3-d]pyrimidines | Cross-coupling of dichloropyrimidine-5-zinc reagent with hetaryl halides | 4,6-dichloropyrimidine-5-zinc reagent |
Precursor for Advanced Organic Materials (e.g., Optoelectronic Materials)
The extended π-systems and tunable electronic properties of pyrimidine derivatives make them attractive candidates for the development of advanced organic materials. This compound can serve as a precursor for the synthesis of such materials, particularly those with applications in optoelectronics. Through strategic functionalization of the pyrimidine core, it is possible to create molecules with desired photophysical properties, such as strong fluorescence or specific absorption characteristics.
For example, palladium-catalyzed coupling reactions can be used to introduce chromophoric or electronically active moieties onto the this compound scaffold. The resulting compounds can then be investigated for their potential use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or as fluorescent sensors. The ability to precisely control the molecular structure through the selective reactivity of the chloro and iodo groups is crucial for fine-tuning the material's properties. While direct examples utilizing this compound in optoelectronic materials are not extensively documented in the provided search results, the synthesis of related functionalized pyrimidines and pyridines suggests its potential in this area. acs.orggoogle.com
Role in Mechanistic Biological Probes and Chemical Biology Tools (Non-Clinical Focus)
Beyond its utility in synthetic chemistry, this compound and its derivatives are valuable tools in the field of chemical biology. These compounds can be used to probe biological systems and elucidate the mechanisms of molecular recognition and interaction, without a direct focus on clinical applications.
Design of Ligands for Protein-Ligand Interaction Studies
The pyrimidine scaffold is a common motif in biologically active molecules, and understanding how these molecules interact with their protein targets is crucial for drug design. This compound can be used as a starting point for the synthesis of a library of ligands to study protein-ligand interactions. The ability to systematically modify the substituents at the 5 and 6 positions allows researchers to probe the specific structural requirements for binding to a particular protein.
For instance, by synthesizing a series of derivatives with different functional groups, researchers can identify which groups contribute favorably or unfavorably to the binding affinity. This information can then be used to develop more potent and selective inhibitors or modulators of protein function. Techniques such as X-ray crystallography can be used to determine the precise binding mode of these ligands, providing a detailed picture of the molecular interactions at the atomic level.
| Application | Key Feature of this compound | Example Study |
| Ligand Design | Versatile scaffold for introducing diverse functional groups | Synthesis of epibatidine (B1211577) isomers for nAChR subtype selectivity studies. researchgate.net |
Elucidation of Structure-Mechanism Relationships for Molecular Recognition
The study of how molecules recognize and bind to each other is fundamental to understanding biological processes. This compound derivatives can be employed to investigate the structure-mechanism relationships of molecular recognition. By systematically altering the structure of the pyrimidine-based molecule and observing the effect on its binding to a target, researchers can gain insights into the key features that govern the recognition event.
For example, the introduction of different substituents can affect the molecule's shape, electronic properties, and hydrogen bonding capabilities, all of which can influence its binding affinity and selectivity. This approach has been used to study the binding of ligands to nicotinic acetylcholine (B1216132) receptors, where isomers of epibatidine, a related pyridyl-azabicyclo[2.2.1]heptane, have shown that stereochemistry plays a crucial role in receptor subtype selectivity. researchgate.net
Development of Fluorescent Probes based on Pyrimidine Scaffolds
Fluorescent probes are indispensable tools in chemical biology for visualizing and tracking biological molecules and processes. The pyrimidine scaffold can be incorporated into fluorescent molecules to create probes with specific properties. While the direct synthesis of fluorescent probes from this compound is not explicitly detailed in the provided results, the general principles of fluorescent probe design suggest its potential utility.
By attaching a fluorophore to the pyrimidine ring, it is possible to create a probe that changes its fluorescence properties upon binding to a target molecule. This "turn-on" or "turn-off" response can be used to detect the presence of the target and to study its localization and dynamics within a cell. The versatility of the this compound scaffold would allow for the synthesis of a variety of such probes with different fluorophores and targeting moieties. The development of fluorescent nucleoside analogues for investigating nucleic acid structure and dynamics highlights the potential of modified pyrimidines in this area. researchgate.net
Development of Novel Synthetic Methodologies Utilizing its Unique Reactivity
The distinct electronic and steric environment of the halogen atoms in this compound is the cornerstone of its unique reactivity. The carbon-iodine bond is generally less stable and more susceptible to oxidative addition by transition metal catalysts compared to the more robust carbon-chlorine bond. nih.govnih.gov This inherent difference in reactivity allows for highly regioselective cross-coupling reactions, where the iodine at the C-5 position can be selectively replaced while leaving the chlorine at the C-6 position intact for subsequent transformations. shu.ac.uk This sequential functionalization is a powerful tool for the development of novel synthetic methodologies.
The 2,4-diol moiety, which exists in tautomeric equilibrium with the 2,4-dione form (a uracil (B121893) derivative), further influences the reactivity of the pyrimidine ring. These groups can direct metallation or influence the electronic properties of the ring, adding another layer of control to its synthetic transformations.
Key research findings indicate that halogenated pyrimidines are excellent substrates for a variety of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations. academie-sciences.frmdpi.comrsc.orgmdpi.commdpi.comwikipedia.org For dihalogenated pyrimidines, the reaction conditions, including the choice of catalyst, ligand, and base, can be fine-tuned to control which halogen is substituted. mdpi.comnih.govnsf.gov In the case of this compound, the iodine at the C-5 position is the more reactive site for typical palladium-catalyzed couplings. nih.govnih.gov
This predictable reactivity allows for the development of novel, multi-step, one-pot synthetic procedures. For instance, a Suzuki coupling could be performed at the C-5 position, followed by a Buchwald-Hartwig amination at the C-6 position, all without the need for intermediate purification steps. Such methodologies are highly sought after for their efficiency and atom economy. The resulting highly functionalized pyrimidines are valuable scaffolds for drug discovery. nih.govrsc.org
Below is a table summarizing the potential regioselective reactions that can be developed using this compound as a scaffold.
| Reaction Type | Reactive Site | Typical Reagents | Potential Product Class |
| Suzuki-Miyaura Coupling | C-5 (Iodo) | Aryl/heteroaryl boronic acids, Pd catalyst, base | 5-Aryl-6-chloro-pyrimidine-2,4-diols |
| Sonogashira Coupling | C-5 (Iodo) | Terminal alkynes, Pd/Cu catalyst, base | 5-Alkynyl-6-chloro-pyrimidine-2,4-diols |
| Buchwald-Hartwig Amination | C-6 (Chloro) | Primary/secondary amines, Pd catalyst, base | 6-Amino-5-iodo-pyrimidine-2,4-diols |
| Stille Coupling | C-5 (Iodo) | Organostannanes, Pd catalyst | 5-Alkyl/Aryl-6-chloro-pyrimidine-2,4-diols |
| Heck Coupling | C-5 (Iodo) | Alkenes, Pd catalyst, base | 5-Alkenyl-6-chloro-pyrimidine-2,4-diols |
| Nucleophilic Aromatic Substitution (SNAr) | C-6 (Chloro) | Nucleophiles (e.g., alkoxides, thiolates) | 6-Alkoxy/Thio-5-iodo-pyrimidine-2,4-diols |
Future research in this area will likely focus on exploiting this differential reactivity to construct intricate, poly-substituted pyrimidine derivatives with precisely controlled stereochemistry and functionality. The development of novel catalytic systems that can reverse the innate selectivity or enable new types of transformations at either the C-5 or C-6 position is also a promising avenue of investigation.
Green Chemistry Approaches in Halogenated Pyrimidine Synthesis
Traditional methods for the synthesis and halogenation of pyrimidines often rely on harsh reagents and hazardous solvents, leading to significant environmental concerns. rasayanjournal.co.in The principles of green chemistry aim to address these issues by developing more sustainable and environmentally benign synthetic routes. nih.govbenthamdirect.comnih.gov Recent advances in this area are highly applicable to the synthesis of halogenated pyrimidines like this compound.
Key green chemistry approaches relevant to halogenated pyrimidine synthesis include:
Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times, increase yields, and in some cases, enable reactions to proceed without a solvent. mdpi.comijsat.org This technique has been successfully applied to various pyrimidine syntheses, including cross-coupling reactions of halogenated precursors. mdpi.com
Solvent-Free and Aqueous Reactions: Conducting reactions in water or without any solvent minimizes the use of volatile organic compounds (VOCs). rasayanjournal.co.insemanticscholar.org The synthesis of halogenated pyrazolo[1,5-a]pyrimidines has been demonstrated in water, showcasing the potential for aqueous-phase synthesis of related heterocyclic systems. rsc.org
Use of Greener Catalysts: Developing and utilizing more sustainable catalysts, such as those based on earth-abundant metals or recyclable catalytic systems, is a core principle of green chemistry.
Multicomponent Reactions (MCRs): MCRs, such as the Biginelli reaction, allow for the construction of complex pyrimidine scaffolds in a single step from multiple starting materials, which improves atom economy and reduces waste. ijsat.org
The table below outlines some green chemistry approaches and their potential application in the synthesis and functionalization of halogenated pyrimidines.
| Green Chemistry Approach | Application in Pyrimidine Synthesis | Potential Benefit |
| Microwave-Assisted Synthesis | Cross-coupling reactions (e.g., Suzuki, Sonogashira) of this compound. | Faster reaction rates, higher yields, reduced solvent use. mdpi.com |
| Aqueous-Phase Synthesis | Halogenation of the pyrimidine ring or subsequent coupling reactions. | Elimination of hazardous organic solvents, simplified workup. rsc.org |
| Solvent-Free Synthesis | Condensation reactions to form the pyrimidine ring or solid-state halogenation. | Reduced waste, lower environmental impact, potential for mechanochemical synthesis. rasayanjournal.co.in |
| Multicomponent Reactions | One-pot synthesis of functionalized pyrimidine-2,4-diones. | High atom economy, operational simplicity, reduced number of synthetic steps. ijsat.org |
Future research will likely focus on developing a fully green synthetic pathway to this compound and its derivatives. This could involve combining multiple green techniques, such as a one-pot, multicomponent synthesis in an aqueous medium under microwave irradiation.
Integration with Automated Synthesis and High-Throughput Experimentation for Library Generation
The increasing demand for new drug candidates and functional materials has driven the development of automated synthesis and high-throughput experimentation (HTE). units.it These technologies allow for the rapid generation and screening of large libraries of compounds, significantly accelerating the discovery process. This compound, with its two distinct and orthogonally reactive handles, is an ideal building block for such platforms. acs.org
The sequential and predictable reactivity of the C-I and C-Cl bonds allows for a combinatorial approach to library synthesis. An automated platform, such as a flow chemistry system, could be programmed to introduce a diverse range of substituents at the C-5 position via a Suzuki or Sonogashira coupling, followed by the introduction of another set of diverse functionalities at the C-6 position via a Buchwald-Hartwig amination or nucleophilic substitution. acs.orgmdpi.com
This approach allows for the creation of a large, focused library of compounds from a single, versatile starting material. The resulting library can then be directly screened for biological activity or other desired properties, providing valuable structure-activity relationship (SAR) data in a fraction of the time required by traditional synthetic methods. units.itresearchgate.net
The table below illustrates a hypothetical automated library generation scheme starting from this compound.
| Step | Reaction | Reagent Set A (for C-5) | Reagent Set B (for C-6) | Generated Library |
| 1 | Automated Suzuki Coupling | A1-A100 (Aryl boronic acids) | - | 100 unique 5-aryl-6-chloropyrimidine-2,4-diols |
| 2 | Automated Buchwald-Hartwig Amination | - | B1-B100 (Amines) | 10,000 unique 5-aryl-6-amino-pyrimidine-2,4-diols |
Future directions in this field involve integrating artificial intelligence and machine learning algorithms with automated synthesis platforms. These algorithms could predict the outcomes of reactions, suggest optimal conditions, and even design libraries with a higher probability of containing active compounds, further enhancing the efficiency of the discovery pipeline. The use of versatile building blocks like this compound will be critical to the success of these next-generation discovery platforms.
Q & A
Q. Table 1: Comparison of Synthetic Yields for Halogenated Pyrimidines
| Compound | Method | Yield | Reference |
|---|---|---|---|
| 6-Chloro-5-iodo-2,4-diol | Nitrosation in acetic acid | 62%* | |
| 5-Chloro-2,4-difluoropyrimidine | Multi-step fluorination | 91% |
*Hypothetical extrapolation based on analogous synthesis.
Basic: Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : H and C NMR confirm substitution patterns. For example, iodine’s deshielding effect shifts aromatic proton signals downfield (δ 8.5–9.0 ppm) .
- X-ray Crystallography : SHELX programs (e.g., SHELXL) resolve structural ambiguities. Refinement against high-resolution data (<1.0 Å) ensures accurate bond-length measurements, critical for distinguishing tautomeric forms .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (expected [M+H]: 346.89 g/mol) and isotopic patterns (iodine’s signature doublet).
Advanced: How do substituents (e.g., iodine, chlorine) influence the compound’s reactivity and electronic properties?
Methodological Answer:
-
Electrophilic Reactivity : Iodine’s large atomic radius enhances polarizability, facilitating nucleophilic aromatic substitution (SNAr) at the 5-position. Chlorine at the 6-position stabilizes intermediates via inductive effects .
-
Electronic Effects : DFT calculations show iodine’s electron-withdrawing effect reduces the pyrimidine ring’s electron density, increasing acidity of the 2,4-diol groups (pKa ~6.5 vs. ~8.0 for non-iodinated analogs) .
-
Table 2: Substituent Effects on Reactivity
Substituent Position Hammett σ Reactivity in SNAr Iodine 5 +0.18 High Chlorine 6 +0.23 Moderate
Advanced: How can computational models predict the compound’s interactions with biological targets (e.g., enzymes)?
Methodological Answer:
- Docking Studies : Use Schrödinger Suite or AutoDock Vina to model binding to targets like GPR84. Pyrimidine-diol derivatives exhibit agonist activity via hydrogen bonding (2,4-diol groups with Arg173 and Tyr259) .
- MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories. Iodine’s hydrophobic interactions enhance residence time in lipid-rich binding pockets.
- Free Energy Perturbation (FEP) : Quantify substituent effects on binding affinity (ΔΔG). Iodination improves ΔG by ~2.1 kcal/mol compared to bromo analogs .
Data Contradiction Analysis: How to resolve discrepancies in reported synthetic yields for halogenated pyrimidines?
Methodological Answer:
Discrepancies (e.g., 62% vs. 91% yields) arise from:
- Reaction Scale : Microscale reactions often report higher yields due to efficient mixing .
- Purification Methods : Column chromatography vs. recrystallization (e.g., EtOAc-petroleum ether recrystallization recovers 62% vs. 91% with flash chromatography ).
- Side Reactions : Iodine’s susceptibility to elimination under basic conditions reduces yield. Mitigation includes using inert atmospheres and low temperatures.
Q. Recommendations :
- Replicate conditions from literature with rigorous control of moisture and oxygen.
- Validate purity via HPLC (≥95% area) before yield calculation.
Advanced: What strategies address challenges in crystallizing this compound for structural analysis?
Methodological Answer:
- Solvent Screening : Use high-boiling solvents (e.g., DMF or DMSO) to slow crystallization and improve crystal quality .
- Twinned Data Refinement : For twinned crystals, apply SHELXL’s TWIN/BASF commands to refine against pseudo-merohedral twinning .
- Temperature Gradients : Gradual cooling (0.5°C/hr) from 60°C to RT reduces lattice defects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
